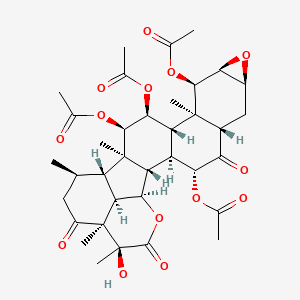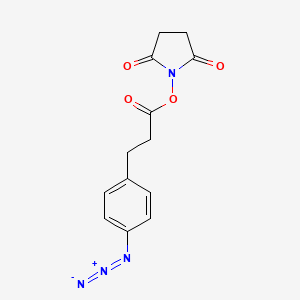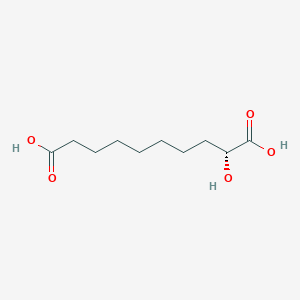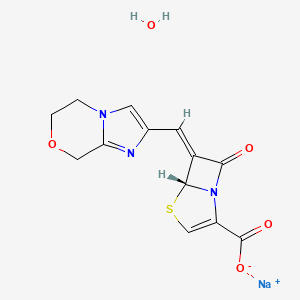![molecular formula C21H21NO5 B11930738 2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B11930738.png)
2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one is a complex organic compound that features a trimethoxyphenyl group and a dihydroisoquinolinone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with an appropriate ketone under basic conditions to form the intermediate chalcone. This intermediate is then subjected to cyclization reactions to form the dihydroisoquinolinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the dihydroisoquinolinone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and sedative properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to bind to gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects in the central nervous system. This interaction can lead to sedative and anticonvulsant activities . Additionally, the trimethoxyphenyl group may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer properties .
類似化合物との比較
Similar Compounds
3,4,5-trimethoxycinnamic acid: Shares the trimethoxyphenyl group but lacks the dihydroisoquinolinone moiety.
Podophyllotoxin: Contains a similar trimethoxyphenyl group and exhibits anticancer properties.
Colchicine: Another compound with a trimethoxyphenyl group, known for its use in treating gout.
Uniqueness
2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one is unique due to its combination of the trimethoxyphenyl group and the dihydroisoquinolinone moiety, which imparts distinct biological activities and potential therapeutic applications .
特性
分子式 |
C21H21NO5 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C21H21NO5/c1-25-17-12-14(13-18(26-2)20(17)27-3)8-9-19(23)22-11-10-15-6-4-5-7-16(15)21(22)24/h4-9,12-13H,10-11H2,1-3H3/b9-8+ |
InChIキー |
SLKZTEPTXMURFM-CMDGGOBGSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC3=CC=CC=C3C2=O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)


![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)


![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)




